molecular formula C11H14NO4P B12759426 Phosphonic acid, (4,5-dihydro-3-phenyl-5-isoxazolyl)-, monoethyl ester CAS No. 125674-46-6

Phosphonic acid, (4,5-dihydro-3-phenyl-5-isoxazolyl)-, monoethyl ester

Cat. No.: B12759426
CAS No.: 125674-46-6
M. Wt: 255.21 g/mol
InChI Key: JZBAVDDACOJGIK-UHFFFAOYSA-N
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Description

Phosphonic acid, (4,5-dihydro-3-phenyl-5-isoxazolyl)-, monoethyl ester is a chemical compound with the molecular formula C11H14NO4P and a molecular weight of 255.2098 g/mol . This compound is characterized by the presence of a phosphonic acid group attached to a 4,5-dihydro-3-phenyl-5-isoxazolyl moiety, with an ethyl ester substituent. It is primarily used in industrial and scientific research applications .

Preparation Methods

The synthesis of phosphonic acid, (4,5-dihydro-3-phenyl-5-isoxazolyl)-, monoethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 4,5-dihydro-3-phenyl-5-isoxazole with diethyl phosphite in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.

Chemical Reactions Analysis

Phosphonic acid, (4,5-dihydro-3-phenyl-5-isoxazolyl)-, monoethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Scientific Research Applications

Phosphonic acid, (4,5-dihydro-3-phenyl-5-isoxazolyl)-, monoethyl ester has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a potential treatment for certain diseases.

    Industry: The compound is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of phosphonic acid, (4,5-dihydro-3-phenyl-5-isoxazolyl)-, monoethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Phosphonic acid, (4,5-dihydro-3-phenyl-5-isoxazolyl)-, monoethyl ester can be compared with other similar compounds, such as:

Properties

CAS No.

125674-46-6

Molecular Formula

C11H14NO4P

Molecular Weight

255.21 g/mol

IUPAC Name

ethoxy-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)phosphinic acid

InChI

InChI=1S/C11H14NO4P/c1-2-15-17(13,14)11-8-10(12-16-11)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3,(H,13,14)

InChI Key

JZBAVDDACOJGIK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1CC(=NO1)C2=CC=CC=C2)O

Origin of Product

United States

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